N-(1-Ethenylbutyl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide
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Overview
Description
N-(1-Ethenylbutyl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a trifluoromethyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethenylbutyl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-methoxyaniline with ethyl cyanoacetate under basic conditions to form the intermediate 2-cyano-N-(4-methoxyphenyl)acetamide. This intermediate is then subjected to further reactions, including alkylation with 1-bromo-2-butene and subsequent trifluoromethylation using trifluoromethyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Ethenylbutyl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(1-Ethenylbutyl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-Ethenylbutyl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(1-Ethenylbutyl)acetamide: Lacks the trifluoromethyl and methoxyphenyl groups, leading to reduced bioactivity.
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide: Lacks the ethenylbutyl group, affecting its overall reactivity and applications.
Uniqueness
N-(1-Ethenylbutyl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide is unique due to the presence of both the trifluoromethyl and methoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential for various applications in scientific research.
Properties
CAS No. |
914220-78-3 |
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Molecular Formula |
C15H18F3NO2 |
Molecular Weight |
301.30 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-hex-1-en-3-yl-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H18F3NO2/c1-4-6-11(5-2)19(14(20)15(16,17)18)12-7-9-13(21-3)10-8-12/h5,7-11H,2,4,6H2,1,3H3 |
InChI Key |
LCPFSTTUGFSSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C=C)N(C1=CC=C(C=C1)OC)C(=O)C(F)(F)F |
Origin of Product |
United States |
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